Cyclohexanemethylamine Hydroiodide
Overview
Description
Cyclohexanemethylamine Hydroiodide is not directly mentioned in the provided papers, but the research context involves cyclohexane derivatives and related compounds. Cyclohexane is a versatile scaffold in organic chemistry, often modified to create various functional molecules. The papers discuss the synthesis and properties of different cyclohexane derivatives, which can provide insights into the chemistry of this compound by analogy.
Synthesis Analysis
The synthesis of cyclohexane derivatives is a topic of interest in several papers. For instance, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane is described as a 12-step protocol, demonstrating the complexity of synthesizing substituted cyclohexanes . Similarly, the synthesis of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol isomers from bicyclic compounds is reported, which could be related to the synthesis of cyclohexanemethylamine derivatives . The formation of steroid-like ring skeletons through cyclohexadiene annulation to enamines is another example of the synthetic versatility of cyclohexane structures .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can be quite complex. The paper on hexafluorocyclohexane describes a molecule with a high dipole moment due to the clustering of electronegative fluorine atoms, which could be relevant when considering the electronic properties of this compound . The stereochemistry of cyclohexane derivatives is also crucial, as seen in the asymmetric induction in the carbocyclization of cyclohexanone enamines .
Chemical Reactions Analysis
Cyclohexane derivatives undergo various chemical reactions. The photooxygenation of cyclohexane to yield cyclohexanone and cyclohexanol under visible light irradiation is an example of a reaction that could be relevant to the oxidation reactions of this compound . The reductive cyclization of enamines to form hexahydrochromane-8a-amines is another reaction that showcases the reactivity of cyclohexane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. The paper on hexafluorocyclohexane highlights the unusual property of a facially polarized ring, which could suggest that this compound may also exhibit unique physical properties due to its own structural features . The analgesic activity of cyclohexenylmethylamines indicates that cyclohexane derivatives can have significant biological activities, which might be the case for this compound as well .
Scientific Research Applications
Tumor Promotion and Biochemical Effects
Research involving cyclohexane derivatives has shown their potential in inducing biochemical changes related to tumor promotion. For instance, cyclohexane has been evaluated for its tumorigenic potential, particularly its effect on ornithine decarboxylase (ODC) activity, a marker of tumor promotion in mouse skin. The study found that cyclohexane induces ODC activity, which is dependent on the dosage and application duration, suggesting its effectiveness as a stage II tumor promoter (Gupta & Mehrotra, 1990).
Neuropharmacological Investigations
Cycloheximide, a related compound, has been used in neuropharmacological research to understand its effects on brain function and behavior. Studies have explored its impact on inhibiting protein synthesis at the ribosomal level, influencing behaviors such as sexual receptivity and learning in animal models. For example, cycloheximide was found to reversibly inhibit estrogen-induced sexual receptivity in rats, indicating its potential to impact neural circuits related to sexual behavior (Quadagno & Ho, 1975).
Cognitive Functions and Memory
Further investigations into cycloheximide have also demonstrated its influence on cognitive functions and memory formation. It has been shown to produce attentional persistence and affect learning rates in chickens, suggesting a separate impact on attention and learning processes (Rogers & Anson, 1978). Another study highlighted its ability to dissociate effects on activity from memory, providing insights into its amnesic effects versus its impact on locomotor activity (Gutwein et al., 1974).
Analgesic Effects and Pain Management
Research on derivatives of cyclohexane, such as benzopyrans isolated from Hypericum species, has shown significant analgesic effects in animal models. For instance, a study on the antinociceptive effect of cyclohexane extract from Hypericum polyanthemum and its benzopyran components demonstrated their efficacy in hot-plate and writhing tests in mice, indicating their potential in pain management through opioid-like mechanisms (Haas et al., 2010).
Safety and Hazards
Cyclohexanemethylamine Hydroiodide is classified as a flammable liquid and vapor . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing the compound under inert gas in a well-ventilated place .
properties
IUPAC Name |
cyclohexylmethanamine;hydroiodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.HI/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVRFFCPALTVDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2153504-15-3 | |
Record name | Cyclohexanemethylamine Hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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